molecular formula C19H15N3O3S B11574800 (6Z)-6-benzylidene-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-benzylidene-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11574800
M. Wt: 365.4 g/mol
InChI Key: CCTOZZLIZXBWRJ-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6Z)-6-benzylidene-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a benzylidene group, a dimethoxyphenyl group, and a thiazolotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-benzylidene-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves multi-step organic reactions One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with α-haloketones to form the thiazolotriazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-benzylidene-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the benzylidene group to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted thiazolotriazoles.

Scientific Research Applications

(6Z)-6-benzylidene-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (6Z)-6-benzylidene-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. For example, its potential anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-benzylidene-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a benzylidene group with a thiazolotriazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

(6Z)-6-benzylidene-3-(3,4-dimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C19H15N3O3S/c1-24-14-9-8-13(11-15(14)25-2)17-20-21-19-22(17)18(23)16(26-19)10-12-6-4-3-5-7-12/h3-11H,1-2H3/b16-10-

InChI Key

CCTOZZLIZXBWRJ-YBEGLDIGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC=CC=C4)/S3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2C(=O)C(=CC4=CC=CC=C4)S3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.